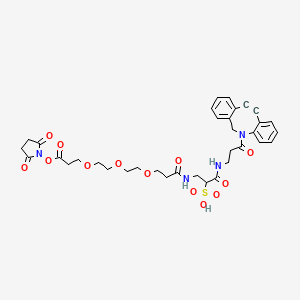

Sulfo DBCO-PEG3-NHS ester

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C35H40N4O13S |

|---|---|

分子量 |

756.8 g/mol |

IUPAC 名称 |

1-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-[3-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]propanoylamino]-1-oxopropane-2-sulfonic acid |

InChI |

InChI=1S/C35H40N4O13S/c40-30(14-17-49-19-21-51-22-20-50-18-15-34(44)52-39-32(42)11-12-33(39)43)37-23-29(53(46,47)48)35(45)36-16-13-31(41)38-24-27-7-2-1-5-25(27)9-10-26-6-3-4-8-28(26)38/h1-8,29H,11-24H2,(H,36,45)(H,37,40)(H,46,47,48) |

InChI 键 |

YHOFOMUTPQSRFY-UHFFFAOYSA-N |

规范 SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCC(=O)NCC(C(=O)NCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42)S(=O)(=O)O |

产品来源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Sulfo DBCO-PEG3-NHS Ester: A Bifunctional Linker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Sulfo DBCO-PEG3-NHS ester, a heterobifunctional crosslinker integral to the fields of bioconjugation, diagnostics, and therapeutic development. We will delve into its chemical properties, mechanism of action, and detailed experimental protocols for its application, with a focus on quantitative data and practical guidance for laboratory use.

Introduction to this compound

This compound is a versatile molecule designed for the covalent modification of biomolecules. It features three key components:

-

N-Hydroxysuccinimide (NHS) Ester: An amine-reactive functional group that readily forms stable amide bonds with primary amines, such as the side chains of lysine (B10760008) residues and the N-termini of proteins.

-

Dibenzocyclooctyne (DBCO): A strained alkyne that is central to copper-free "click chemistry." It reacts with high specificity and efficiency with azide-containing molecules in a bioorthogonal manner, meaning the reaction proceeds in complex biological environments without interfering with native biochemical processes.

-

Polyethylene Glycol (PEG) Spacer (PEG3): A short, hydrophilic PEG linker that enhances the water solubility of the molecule and the resulting conjugate. The PEG spacer also provides flexibility and reduces steric hindrance, improving accessibility of the reactive groups.

-

Sulfo Group: A sulfonate group that imparts significant water solubility to the entire molecule, allowing for conjugation reactions to be performed in aqueous buffers without the need for organic co-solvents.

This unique combination of features makes this compound an invaluable tool for a wide range of applications, including the development of antibody-drug conjugates (ADCs), protein labeling for imaging, and the immobilization of biomolecules onto surfaces.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use.

| Property | Value | References |

| Molecular Formula | C35H40N4O13S | [1] |

| Molecular Weight | 756.78 g/mol | [1] |

| Appearance | White to off-white solid | |

| Solubility | ||

| Water | Soluble | |

| DMSO | Soluble | |

| DMF | Soluble | |

| Storage | Store at -20°C, desiccated and protected from light. | [2] |

Stability and Handling

The stability of this compound is critical for successful conjugation. The NHS ester moiety is susceptible to hydrolysis, particularly at elevated pH and in aqueous solutions.

Table 2: Stability Profile of Functional Moieties

| Functional Group | Condition | Stability/Half-life | Notes | References |

| NHS Ester | pH 7.0, 4°C | 4-5 hours | Hydrolysis rate increases significantly with pH. | [3] |

| pH 8.0, 4°C | 1 hour | [3] | ||

| pH 8.6, 4°C | 10 minutes | [3] | ||

| Anhydrous DMSO/DMF | Several days to months at -20°C | Stock solutions should be prepared fresh when possible. | [4] | |

| DBCO Group | pH 7.4 (PBS), 4°C | >95% remaining after 48 hours | Generally stable under typical bioconjugation conditions. | [5] |

| pH 7.4 (PBS), 25°C | 90-95% remaining after 24 hours | [5] | ||

| pH 5.0, 25°C | 85-90% remaining after 24 hours | Potential for slow degradation under acidic conditions. | [5] |

Handling Recommendations:

-

Always allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis of the NHS ester.[6]

-

For long-term storage, keep the reagent as a solid at -20°C under desiccation.[5]

-

Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[4] While this compound is water-soluble, preparing stock solutions in organic solvents can prolong its shelf-life.[4]

Mechanism of Action and Reaction Pathways

The utility of this compound lies in its two distinct reactive functionalities, enabling a two-step conjugation strategy.

Step 1: Amine Modification via NHS Ester Chemistry

The primary amine of a biomolecule acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide. This reaction is most efficient at a pH of 7.2-8.5.[3]

Step 2: Copper-Free Click Chemistry with DBCO

The DBCO-modified biomolecule can then be reacted with an azide-containing molecule. The inherent ring strain of the DBCO alkyne allows for a [3+2] cycloaddition reaction with the azide (B81097) to proceed without the need for a copper catalyst. This reaction is highly specific and forms a stable triazole linkage.

Experimental Protocols

The following are detailed methodologies for common applications of this compound.

Protocol for Antibody Labeling

This protocol describes the labeling of an antibody with this compound.

Materials:

-

Antibody (1-5 mg/mL in amine-free buffer, e.g., PBS)

-

This compound

-

Anhydrous DMSO

-

Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Desalting column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

Procedure:

References

Sulfo DBCO-PEG3-NHS Ester: A Comprehensive Technical Guide for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure, chemical properties, and applications of Sulfo DBCO-PEG3-NHS ester, a key reagent in the field of bioconjugation. Detailed experimental protocols and visualizations are included to facilitate its effective use in research and drug development.

Core Structure and Functional Components

This compound is a trifunctional molecule meticulously designed for efficient and specific bioconjugation through copper-free click chemistry. Its structure comprises three key components: a sulfonate group (Sulfo), a dibenzocyclooctyne (DBCO) moiety, and an N-hydroxysuccinimide (NHS) ester, all connected by a polyethylene (B3416737) glycol (PEG) linker.

The Sulfo group imparts significant water solubility to the molecule, a critical feature for reactions in aqueous biological buffers, preventing aggregation and improving handling.[1][2][3] The DBCO group is a strained alkyne that readily participates in strain-promoted alkyne-azide cycloaddition (SPAAC), a type of copper-free click chemistry.[2][3] This allows for highly specific and bioorthogonal conjugation to azide-containing molecules without the need for a cytotoxic copper catalyst. The PEG3 linker , a short polyethylene glycol chain, further enhances hydrophilicity and provides a flexible spacer arm, minimizing steric hindrance between the conjugated molecules.[1] Finally, the N-hydroxysuccinimide (NHS) ester is a reactive group that efficiently forms stable amide bonds with primary amines, such as those found on the side chains of lysine (B10760008) residues in proteins.[1]

Caption: Functional components of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below. This data is essential for accurate calculations and for ensuring optimal reaction and storage conditions.

| Property | Value | Reference(s) |

| Molecular Formula | C₃₅H₄₀N₄O₁₃S | [4] |

| Molecular Weight | 756.8 g/mol | [4] |

| Appearance | White to off-white solid | |

| Solubility | Water-soluble | [1][2][3] |

| Purity | Typically ≥95% | [4] |

| Storage Conditions | Store at -20°C, desiccated and protected from light. | [4][5] |

Experimental Protocols

The use of this compound involves a two-step bioconjugation strategy: first, the modification of a primary amine-containing biomolecule (e.g., an antibody) with the DBCO group via the NHS ester, followed by the copper-free click chemistry reaction with an azide-modified molecule.

Protocol for Antibody Labeling with this compound

This protocol provides a general procedure for the covalent attachment of the DBCO moiety to an antibody.

Materials:

-

Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

-

This compound

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.0-8.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

-

Desalting column or spin filter for purification

Procedure:

-

Antibody Preparation:

-

Ensure the antibody solution is free of amine-containing substances like Tris or glycine, and stabilizing proteins such as BSA. If necessary, perform a buffer exchange into the Reaction Buffer.

-

Adjust the antibody concentration to 1-10 mg/mL in the Reaction Buffer.

-

-

This compound Solution Preparation:

-

Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[5]

-

-

Conjugation Reaction:

-

Add a 10- to 20-fold molar excess of the this compound stock solution to the antibody solution.[7] The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

-

Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.[] Alternatively, the reaction can be carried out overnight at 4°C.

-

-

Quenching the Reaction (Optional):

-

Purification of the DBCO-labeled Antibody:

-

Remove the excess, unreacted this compound and quenching reagent using a desalting column (e.g., Sephadex G-25) or a spin filter with an appropriate molecular weight cutoff.[10][11]

-

The purified DBCO-labeled antibody can be stored at -20°C for short periods, but it is recommended to proceed to the click chemistry step as soon as possible.[10]

-

Protocol for Copper-Free Click Chemistry

This protocol describes the reaction of the DBCO-labeled antibody with an azide-modified molecule.

Materials:

-

Purified DBCO-labeled antibody

-

Azide-modified molecule of interest

-

Reaction Buffer: PBS, pH 7.4

Procedure:

-

Reaction Setup:

-

Mix the DBCO-labeled antibody with a 1.5- to 5-fold molar excess of the azide-modified molecule in the Reaction Buffer.[7]

-

-

Click Reaction:

-

Purification of the Final Conjugate:

-

Purify the final antibody conjugate using an appropriate method such as size-exclusion chromatography (SEC) or affinity chromatography, depending on the properties of the conjugated molecule.

-

Visualizing the Workflow and Logical Relationships

The following diagrams, created using the DOT language, illustrate the key processes and relationships involved in using this compound.

Caption: A typical experimental workflow for bioconjugation.

Caption: The two-step chemical reaction process.

References

- 1. This compound | AxisPharm [axispharm.com]

- 2. Sulfo DBCO-PEG3-NHS ester_TargetMol [targetmol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Conjugation of Azide-Tagged Targets to DBCO-Functionalized Gold Nanoparticles | Nanopartz⢠[nanopartz.com]

- 5. help.lumiprobe.com [help.lumiprobe.com]

- 6. tools.thermofisher.com [tools.thermofisher.com]

- 7. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 8. General protein-protein cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. docs.aatbio.com [docs.aatbio.com]

An In-depth Technical Guide to the Mechanism and Application of Sulfo DBCO-PEG3-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action and practical application of Sulfo DBCO-PEG3-NHS ester, a heterobifunctional crosslinker integral to advancements in bioconjugation and drug development.

Core Principles and Mechanism of Action

This compound is a sophisticated chemical tool designed for the seamless, covalent linkage of molecules. Its architecture is comprised of four key functional moieties, each with a distinct role in a two-step bioconjugation strategy.

Step 1: Amine Modification via NHS Ester Reaction

The initial step involves the reaction of the N-hydroxysuccinimide (NHS) ester with primary amines (-NH2), which are readily available on biomolecules such as the N-terminus of proteins and the side chains of lysine (B10760008) residues.[1][2] This reaction, a nucleophilic acyl substitution, results in the formation of a highly stable amide bond.[] The reaction is most efficient in a slightly alkaline environment (pH 7.2-8.5), where the primary amines are deprotonated and thus more nucleophilic.[1][4]

The inclusion of a sulfonate group on the NHS ring (Sulfo-NHS) imparts increased water solubility to the entire molecule.[5][] This is a significant advantage as it allows for conjugation reactions to be performed in aqueous buffers without the need for organic co-solvents, which can denature proteins.[] Furthermore, the charged sulfonate group renders the reagent membrane-impermeable, making it ideal for targeting cell surface proteins.

Step 2: Bioorthogonal Ligation via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Following the amine modification, the dibenzocyclooctyne (DBCO) group is poised for a highly specific and bioorthogonal "click" reaction. The DBCO moiety reacts with an azide-functionalized molecule in a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[7][8][9] This reaction is termed "bioorthogonal" as the reactive partners (DBCO and azide) are inert to the vast array of functional groups present in biological systems, ensuring that the ligation is highly specific.[9] A key advantage of SPAAC is that it does not require a cytotoxic copper catalyst, making it suitable for applications in living systems.[9][10] The reaction proceeds rapidly under mild, physiological conditions to form a stable triazole linkage.[10]

The Role of the PEG3 Linker

The polyethylene (B3416737) glycol (PEG) spacer (in this case, with three ethylene (B1197577) glycol units) serves multiple purposes. It enhances the overall water solubility of the molecule and the resulting conjugate.[11] The PEG linker also provides a flexible spacer arm that minimizes steric hindrance between the conjugated molecules, which can be crucial for preserving the biological activity of the labeled protein.[12]

Quantitative Data Summary

The efficiency of bioconjugation with this compound is influenced by several factors, including pH, temperature, and buffer composition. The following tables summarize key quantitative data to guide experimental design.

Table 1: Stability of Sulfo-NHS Ester in Aqueous Buffers

| pH | Temperature (°C) | Half-life of NHS Ester |

| 7.0 | 0 | 4-5 hours |

| 8.0 | 4 | 1 hour |

| 8.6 | 4 | 10 minutes |

Data is for general NHS esters and is indicative of the stability of the Sulfo-NHS ester moiety.[4]

Table 2: Recommended Reaction Conditions for Bioconjugation

| Reaction Step | Parameter | Recommended Range | Notes |

| NHS Ester Conjugation (Amine Labeling) | pH | 7.2 - 8.5 (Optimal: 8.3 - 8.5) | Lower pH reduces reaction rate due to amine protonation; higher pH increases hydrolysis of the NHS ester.[1][13] |

| Temperature | Room Temperature (20-25°C) or 4°C | Reaction is faster at room temperature. | |

| Reaction Time | 30 minutes - 2 hours at room temperature; 2-4 hours at 4°C | Optimization may be required based on the specific protein. | |

| Buffer | Amine-free buffers such as PBS (phosphate-buffered saline), HEPES, or borate (B1201080) buffer.[4] | Buffers containing primary amines (e.g., Tris, glycine) will compete with the reaction.[4] | |

| SPAAC Reaction (Click Chemistry) | pH | 5 - 10 | Reaction rates generally increase with higher pH, though this can be buffer-dependent.[14] |

| Temperature | 4 - 37°C | Reactions are more efficient at higher temperatures.[10] | |

| Reaction Time | 2 - 12 hours | Can be incubated overnight at 4°C.[9] | |

| Buffer | PBS, HEPES, DMEM, RPMI | HEPES buffer at pH 7 has been shown to yield high rate constants. Avoid buffers containing azides.[10][14] |

Table 3: Kinetic Data for SPAAC Reactions with DBCO Reagents

| Reactants | Buffer (pH) | Second-Order Rate Constant (M⁻¹s⁻¹) |

| Sulfo DBCO-amine + 1-azido-1-deoxy-β-D-glucopyranoside | PBS (7) | 0.85 |

| Sulfo DBCO-amine + 1-azido-1-deoxy-β-D-glucopyranoside | HEPES (7) | 1.22 |

| Sulfo DBCO-amine + 3-azido-L-alanine | PBS (7) | 0.32 |

| Sulfo DBCO-amine + 3-azido-L-alanine | HEPES (7) | 0.55 |

This data demonstrates the influence of the buffer and the azide (B81097) structure on the reaction kinetics.[14]

Experimental Protocols

The following protocols provide a general framework for the bioconjugation of a protein with an azide-containing molecule using this compound.

Protocol 1: Labeling of a Protein with this compound

-

Protein Preparation:

-

Dissolve the protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5) at a concentration of 1-10 mg/mL.[1]

-

If the protein solution contains primary amines (e.g., Tris buffer), perform a buffer exchange into a suitable amine-free buffer.

-

-

Reagent Preparation:

-

Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

-

Immediately before use, dissolve the this compound in an anhydrous organic solvent such as DMSO or DMF to create a stock solution (e.g., 10 mM).[1] Alternatively, for Sulfo-NHS esters, dissolution in the reaction buffer is also possible.[]

-

-

Conjugation Reaction:

-

Quenching the Reaction (Optional):

-

To stop the reaction, add a quenching buffer containing primary amines (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM.[5]

-

Incubate for 15 minutes at room temperature.

-

-

Purification:

-

Remove the excess, unreacted this compound and byproducts using a desalting column, dialysis, or size-exclusion chromatography.

-

Protocol 2: SPAAC Reaction with an Azide-Modified Molecule

-

Reactant Preparation:

-

Prepare the azide-containing molecule in a suitable reaction buffer (e.g., PBS, pH 7.4).

-

Ensure the DBCO-labeled protein from Protocol 1 is in a compatible buffer.

-

-

Click Reaction:

-

Mix the DBCO-labeled protein with the azide-modified molecule. A 1.5- to 5-fold molar excess of the less critical or more abundant component is recommended.[10]

-

Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C.[10] The reaction progress can be monitored by observing the decrease in DBCO absorbance at approximately 310 nm.[9]

-

-

Purification:

-

Purify the final conjugate using an appropriate chromatography method (e.g., size-exclusion, ion-exchange, or affinity chromatography) to remove any unreacted starting materials.

-

Visualizing the Mechanism and Workflow

The following diagrams, generated using the DOT language, illustrate the core mechanism of action and a typical experimental workflow.

Caption: Mechanism of action for this compound bioconjugation.

Caption: Experimental workflow for bioconjugation using this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. NHS ester protocol for labeling proteins [abberior.rocks]

- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. tools.thermofisher.com [tools.thermofisher.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. DBCO Sulfo-NHS Ester | AAT Bioquest [aatbio.com]

- 9. docs.aatbio.com [docs.aatbio.com]

- 10. interchim.fr [interchim.fr]

- 11. This compound | AxisPharm [axispharm.com]

- 12. researchgate.net [researchgate.net]

- 13. lumiprobe.com [lumiprobe.com]

- 14. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. broadpharm.com [broadpharm.com]

An In-depth Technical Guide to Sulfo DBCO-PEG3-NHS Ester for Copper-Free Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Sulfo DBCO-PEG3-NHS ester, a key reagent in copper-free click chemistry, focusing on its application in bioconjugation. We will delve into its chemical properties, provide detailed experimental protocols, and present quantitative data to facilitate its effective use in research and development.

Introduction to this compound

This compound is a heterobifunctional crosslinker designed for the simple and efficient labeling of biomolecules. Its structure is engineered with three key functional components:

-

Sulfo Group: A sulfonate group that imparts high water solubility to the molecule, eliminating the need for organic co-solvents that can be detrimental to sensitive biomolecules like proteins.

-

Dibenzoazacyclooctyne (DBCO): A strained alkyne that is highly reactive towards azides via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), the cornerstone of copper-free click chemistry. This bioorthogonal reaction proceeds efficiently under physiological conditions without the need for a cytotoxic copper catalyst.[1][2]

-

N-hydroxysuccinimide (NHS) Ester: An amine-reactive group that readily forms stable amide bonds with primary amines (e.g., the side chain of lysine (B10760008) residues in proteins) at physiological to slightly basic pH.[3][4][]

-

PEG3 Spacer: A short polyethylene (B3416737) glycol linker that enhances water solubility and provides spatial separation between the conjugated molecules, minimizing potential steric hindrance.

This combination of features makes this compound an ideal reagent for a two-step bioconjugation strategy. First, a biomolecule containing primary amines is labeled with the DBCO moiety using the NHS ester. Second, the DBCO-labeled biomolecule is conjugated to a molecule bearing an azide (B81097) group through the copper-free click reaction.

Core Principles: Copper-Free Click Chemistry

The primary application of this compound lies in copper-free click chemistry, a powerful bioorthogonal ligation technique. The driving force for this reaction is the high ring strain of the DBCO group. This strain is released upon the [3+2] cycloaddition with an azide, leading to the formation of a stable triazole linkage.

The key advantages of this approach over traditional copper-catalyzed click chemistry (CuAAC) include:

-

Biocompatibility: The absence of a toxic copper catalyst makes it suitable for use in living cells and whole organisms.[1][2]

-

High Specificity: The DBCO and azide groups are bioorthogonal, meaning they do not react with other functional groups typically found in biological systems.

-

Favorable Kinetics: The reaction proceeds rapidly at physiological temperature and pH.

-

Stability: The resulting triazole linkage is highly stable.

Quantitative Data

The following tables summarize key quantitative data for this compound and the associated copper-free click chemistry reaction.

| Property | Value | References |

| Molecular Weight | 756.78 g/mol | [6] |

| Purity | >95% (typically) | |

| Solubility | Water, DMSO, DMF | [7] |

| Storage | -20°C, desiccated | [8][9][10] |

Table 1: Physicochemical Properties of this compound

| Parameter | Value | Notes | References |

| Molar Extinction Coefficient of DBCO | ~12,000 M⁻¹cm⁻¹ at 309 nm | Essential for quantifying the degree of labeling (DOL). | [11][12] |

| Recommended Molar Excess (NHS ester to Protein) | 10- to 50-fold | Dependent on protein concentration. | [7] |

| Reaction Time (NHS ester reaction) | 30 minutes to 2 hours | At room temperature or on ice. | [7] |

| Reaction Time (SPAAC) | Typically less than 4-12 hours | Can be longer for improved efficiency. | [1][7] |

| Stability of DBCO-modified IgG | ~3-5% loss of reactivity over 4 weeks at 4°C or -20°C | Avoid azide- and thiol-containing buffers for long-term storage. | [1] |

Table 2: Reaction and Characterization Parameters

Experimental Protocols

This section provides a detailed protocol for the labeling of an antibody with this compound and subsequent conjugation to an azide-containing molecule.

Antibody Preparation

-

Buffer Exchange: If the antibody solution contains primary amines (e.g., Tris buffer) or sodium azide, a buffer exchange into an amine-free buffer (e.g., PBS, pH 7.4) is crucial. This can be achieved using a desalting column or centrifugal filtration device with an appropriate molecular weight cutoff.[3]

-

Concentration Adjustment: Adjust the antibody concentration to 1-10 mg/mL in the reaction buffer.

Labeling of Antibody with this compound

-

Reagent Preparation: Immediately before use, dissolve the this compound in water or anhydrous DMSO to a stock concentration of 10 mM.

-

Reaction Setup: Add the desired molar excess of the this compound stock solution to the antibody solution. For an antibody concentration of ≥ 5 mg/mL, a 10-fold molar excess is recommended. For concentrations < 5 mg/mL, a 20- to 50-fold molar excess may be required.[7]

-

Incubation: Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours on ice, with gentle mixing.

-

Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.[7]

-

Purification: Remove the excess, unreacted this compound using a desalting column or dialysis.

Characterization of DBCO-Labeled Antibody

The degree of labeling (DOL), which is the average number of DBCO molecules per antibody, can be determined using UV-Vis spectrophotometry.

-

Measure Absorbance: Measure the absorbance of the purified DBCO-labeled antibody at 280 nm (A280) and 309 nm (A309).

-

Calculate DOL: Use the following formula to calculate the DOL:

DOL = (A₃₀₉ × ε_protein) / ((A₂₈₀ - (A₃₀₉ × CF)) × ε_DBCO)

Where:

Copper-Free Click Reaction

-

Prepare Azide-Containing Molecule: Dissolve the azide-modified molecule in a compatible buffer.

-

Reaction Setup: Add the azide-containing molecule to the purified DBCO-labeled antibody. A 1.5- to 5-fold molar excess of the more abundant reagent is recommended.[7]

-

Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C.

-

Purification: Purify the final conjugate using an appropriate method, such as size-exclusion chromatography, to remove any unreacted components.

Visualizations

Signaling Pathways and Chemical Reactions

Caption: Overall workflow for antibody conjugation using this compound.

Caption: Logical relationship of the functional components of this compound.

Experimental Workflow

Caption: Experimental workflow for bioconjugation using this compound.

References

- 1. interchim.fr [interchim.fr]

- 2. The influence of degree of labelling upon cellular internalisation of antibody-cell penetrating peptide conjugates - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05274A [pubs.rsc.org]

- 3. nanocomposix.com [nanocomposix.com]

- 4. researchgate.net [researchgate.net]

- 6. Preparation of single- and double-oligonucleotide antibody conjugates and their application for protein analytics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 8. This compound|BLD Pharm [bldpharm.com]

- 9. This compound | BroadPharm [broadpharm.com]

- 10. Sulfo DBCO-PEG3-acid, 2566404-75-7 | BroadPharm [broadpharm.com]

- 11. Antibody Quantum Dot Conjugates Developed via Copper-free Click Chemistry for Rapid Analysis of Biological Samples Using a Microfluidic Microsphere Array System - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): A Technical Guide for Researchers and Drug Development Professionals

Introduction to a Bioorthogonal Workhorse

Strain-promoted alkyne-azide cycloaddition (SPAAC) has rapidly ascended as an indispensable tool in chemical biology, drug development, and materials science. As a cornerstone of bioorthogonal chemistry, SPAAC enables the specific and efficient covalent ligation of molecules within complex biological systems without the need for cytotoxic catalysts.[1][] This technical guide provides an in-depth overview of the core principles of SPAAC, detailed experimental protocols for key applications, and a quantitative analysis of its kinetics to empower researchers in leveraging this powerful technology.

The primary driving force behind SPAAC is the significant ring strain of cyclooctynes, the smallest stable cyclic alkynes. This inherent strain dramatically lowers the activation energy for the [3+2] cycloaddition reaction with azides, permitting the reaction to proceed with rapid kinetics at physiological temperatures and pH.[1] The reaction is highly selective, as both the strained alkyne and the azide (B81097) functional groups are bioorthogonal, meaning they are chemically inert to the vast majority of biological molecules and do not interfere with native cellular processes.[][3]

The underlying mechanism of SPAAC is a concerted, pericyclic reaction known as the Huisgen 1,3-dipolar cycloaddition. In this reaction, the azide acts as a 1,3-dipole that reacts with the strained alkyne (the dipolarophile) to form a stable triazole linkage.[4] Unlike its predecessor, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC's catalyst-free nature makes it ideal for in vivo studies and applications involving sensitive biological macromolecules.[3]

Quantitative Analysis of SPAAC Kinetics

The rate of a SPAAC reaction is a critical parameter, particularly for applications in living systems where reaction times and concentrations are limited. The reaction follows second-order kinetics, and the rate is influenced by several factors, including the structure of the cyclooctyne (B158145), the electronic properties of the azide, the solvent, pH, and temperature.[4][5] A variety of strained cyclooctynes have been developed, each with distinct reactivity and stability profiles. Dibenzocyclooctyne (DBCO) and its derivatives are among the most reactive and widely used cyclooctynes due to their high ring strain.[6][7] Bicyclo[6.1.0]nonyne (BCN) is another popular cyclooctyne that offers a good balance of reactivity and stability.[6][7]

Below are tables summarizing the second-order rate constants for common SPAAC reactions, providing a basis for selecting the appropriate reagents for a given application.

Table 1: Second-Order Rate Constants of Various Cyclooctynes with Benzyl Azide

| Cyclooctyne Derivative | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent |

| DBCO | ~0.6 - 1.0 | Acetonitrile/Water |

| DIBO | ~0.3 - 0.7 | Acetonitrile/Water |

| BCN | ~0.06 - 0.1 | Acetonitrile/Water |

| DIBAC | 0.310 | Methanol-d4 |

| BARAC | 0.960 | Acetonitrile |

| [9+1]CPP | 2.2 x 10⁻³ | DMSO-d6 |

| [11+1]CPP | 4.5 x 10⁻⁴ | DMSO-d6 |

| fluor[11+1]CPP | 4.7 x 10⁻³ | DMSO-d6 |

| m[9+1]CPP | 9.6 x 10⁻³ | DMSO-d6 |

Data compiled from multiple sources.[6][8][9] Rate constants can vary based on specific experimental conditions.

Table 2: Influence of Buffer and pH on the Second-Order Rate Constant of Sulfo-DBCO-amine with Azides at 37°C

| Buffer (pH) | Rate Constant (k₂) with 1-azido-1-deoxy-β-D-glucopyranoside (M⁻¹s⁻¹) | Rate Constant (k₂) with 3-azido-L-alanine (M⁻¹s⁻¹) |

| PBS (7) | 0.85 | 0.32 |

| HEPES (7) | 1.22 | 0.55 |

| MES (6) | 0.86 | - |

| Borate (8.5) | 1.18 | - |

| DMEM (7.4) | 0.97 | 0.59 |

| RPMI (7.2) | 0.77 | 0.27 |

Data adapted from a study on the effects of buffer, pH, and temperature on SPAAC reaction rates.[10]

Mandatory Visualizations

To better illustrate the concepts and workflows associated with SPAAC, the following diagrams have been generated using the DOT language.

Experimental Protocols

This section provides detailed methodologies for key SPAAC-related experiments. These protocols are intended as a starting point and may require optimization for specific applications.

Protocol 1: Synthesis of Dibenzocyclooctyne (DBCO)

The synthesis of DBCO and its derivatives can be a multi-step process. The following is a representative synthetic route for aza-dibenzocyclooctyne (DIBAC), a common DBCO analogue.[11]

Materials:

-

2-Iodobenzyl alcohol

-

Palladium catalyst (e.g., Pd/BaSO₄)

-

Protecting group reagents (e.g., for the aniline)

-

Oxidizing agent (e.g., Dess-Martin periodinane)

-

Reducing agent (for reductive amination)

-

Brominating agent

-

Base (for elimination)

-

Appropriate solvents and purification materials (e.g., silica (B1680970) gel for chromatography)

Procedure:

-

Sonogashira Coupling: Perform a Sonogashira coupling reaction between 2-iodobenzyl alcohol and 2-ethynylaniline to construct the internal alkyne.[11]

-

Protection and Reduction: Protect the aniline (B41778) nitrogen and then perform a semi-hydrogenation of the alkyne to a cis-alkene using a suitable catalyst like Pd/BaSO₄.[11]

-

Oxidation and Reductive Amination: Oxidize the terminal hydroxyl group to an aldehyde and then perform an intramolecular reductive amination to form the eight-membered ring.[11]

-

Functionalization (Optional): The nitrogen atom in the ring can be alkylated to introduce various functionalities.

-

Bromination and Elimination: Perform a bromination of the double bond followed by a base-promoted double elimination to form the strained alkyne, yielding the DBCO derivative.[11]

Protocol 2: General Procedure for SPAAC Bioconjugation of a Protein

This protocol outlines the labeling of an azide-modified protein with a DBCO-functionalized probe.

Materials:

-

Azide-modified protein in an appropriate buffer (e.g., PBS, pH 7.4)

-

DBCO-functionalized probe (e.g., DBCO-PEG4-Biotin) dissolved in a compatible solvent (e.g., DMSO)

-

Reaction vessels

-

Incubator or shaker

-

Purification system (e.g., size-exclusion chromatography columns)

Procedure:

-

Reagent Preparation:

-

Ensure the azide-modified protein is purified and buffer-exchanged into a suitable reaction buffer. Determine the protein concentration accurately.

-

Prepare a stock solution of the DBCO-probe in DMSO (e.g., 10 mM).

-

-

SPAAC Reaction:

-

In a reaction vessel, add the azide-modified protein solution.

-

Add the desired molar excess of the DBCO-probe stock solution to the protein solution. A 2-4 fold molar excess is a common starting point. The final concentration of the organic solvent (e.g., DMSO) should be kept low (typically <5% v/v) to avoid protein denaturation.

-

Gently mix the reactants.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C for 12-24 hours with gentle agitation.[12] Reaction times may be shorter for highly reactive cyclooctynes.

-

-

Purification:

-

Remove the unreacted DBCO-probe and any byproducts using a suitable purification method such as size-exclusion chromatography (SEC), dialysis, or spin filtration.

-

-

Analysis:

-

Confirm the successful conjugation using techniques such as SDS-PAGE (which may show a band shift), mass spectrometry (to detect the mass increase of the modified protein), or functional assays (e.g., fluorescence imaging if a fluorescent probe was used).[12]

-

Protocol 3: SPAAC Functionalization of Nanoparticles

This protocol describes the surface functionalization of nanoparticles with a molecule of interest using SPAAC.

Materials:

-

Azide-functionalized nanoparticles (e.g., silica or gold nanoparticles)

-

DBCO-modified molecule of interest

-

Reaction buffer (e.g., MES buffer)

-

Centrifuge and appropriate tubes

-

Sonication equipment (optional)

Procedure:

-

Nanoparticle Suspension: Disperse the azide-functionalized nanoparticles in the reaction buffer to a desired concentration. Sonication may be used to ensure a homogenous suspension.

-

SPAAC Reaction:

-

Calculate the required amount of the DBCO-modified molecule based on the desired surface density and the concentration of nanoparticles. A molar excess of the DBCO-molecule is typically used.

-

Add the DBCO-modified molecule to the nanoparticle suspension.

-

-

Incubation:

-

Incubate the reaction mixture under gentle agitation for a specified time (e.g., 2-24 hours) at a controlled temperature (e.g., room temperature).

-

-

Washing and Purification:

-

Pellet the functionalized nanoparticles by centrifugation.

-

Remove the supernatant containing unreacted reagents.

-

Resuspend the nanoparticle pellet in fresh buffer.

-

Repeat the centrifugation and resuspension steps multiple times to ensure the removal of all unreacted molecules.

-

-

Characterization:

-

Characterize the functionalized nanoparticles using techniques such as dynamic light scattering (DLS) to assess size and aggregation, zeta potential measurements for surface charge, and spectroscopic methods (e.g., UV-Vis, FTIR) or functional assays to confirm the successful conjugation.[13]

-

Conclusion

Strain-promoted alkyne-azide cycloaddition has proven to be a robust and versatile bioorthogonal reaction with broad applicability in research and drug development. Its catalyst-free nature, rapid kinetics, and high specificity make it an invaluable tool for the precise chemical modification of biomolecules and materials in complex environments. By understanding the core principles, kinetics, and experimental considerations outlined in this guide, researchers can effectively harness the power of SPAAC to advance their scientific endeavors.

References

- 1. GlycoVis: visualizing glycan distribution in the protein N-glycosylation pathway in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. quod.lib.umich.edu [quod.lib.umich.edu]

- 10. researchgate.net [researchgate.net]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. creativepegworks.com [creativepegworks.com]

- 13. edepot.wur.nl [edepot.wur.nl]

The Strategic Advantage of Water-Soluble DBCO Linkers in Modern Bioconjugation: An In-depth Technical Guide

In the landscape of bioconjugation, the pursuit of precision, efficiency, and biocompatibility is paramount. The advent of click chemistry, particularly the copper-free strain-promoted alkyne-azide cycloaddition (SPAAC), has revolutionized the field by enabling the covalent ligation of molecules in complex biological environments.[1] At the heart of this transformation lies the dibenzocyclooctyne (DBCO) linker. This guide provides a comprehensive technical overview of the significant advantages offered by water-soluble DBCO linkers, a crucial resource for researchers, scientists, and professionals in drug development.

Water-soluble DBCO linkers are instrumental in SPAAC, allowing for the formation of stable triazole linkages without the need for cytotoxic copper catalysts.[][3] This key feature makes them exceptionally well-suited for in vivo applications and the labeling of live cells.[1][4] The enhanced solubility of these linkers, typically achieved through the incorporation of polyethylene (B3416737) glycol (PEG) chains or sulfonate groups, addresses critical challenges associated with the inherent hydrophobicity of the DBCO moiety.[5][6][7]

Core Advantages of Water-Soluble DBCO-Mediated Bioconjugation

The utility of water-soluble DBCO linkers stems from a unique combination of reactivity, stability, and improved physicochemical properties, making them ideal for a wide array of applications, from live-cell imaging to the synthesis of antibody-drug conjugates (ADCs).[1][8]

Enhanced Solubility and Reduced Aggregation

One of the primary advantages of modifying DBCO linkers with hydrophilic moieties like PEG or sulfonate groups is the significant improvement in aqueous solubility.[6][9][10] The hydrophobic nature of the core DBCO structure can lead to challenges in aqueous buffers, including aggregation and precipitation, particularly when conjugating it to biomolecules that are also prone to aggregation.[7][9] Water-soluble DBCO linkers mitigate these issues, ensuring that the bioconjugation reaction proceeds smoothly in aqueous environments, which is critical for maintaining the biological activity of proteins and other biomolecules.[7] This enhanced solubility is particularly crucial in the development of ADCs, where hydrophobic payloads can otherwise lead to aggregation and accelerated plasma clearance.[9]

Biocompatibility and Bioorthogonality: A Copper-Free Approach

The most significant advantage of the DBCO-azide reaction is its bioorthogonality; it proceeds with high specificity without interfering with native biochemical processes within living systems.[1][] Unlike the copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC does not require a cytotoxic copper(I) catalyst, which can be detrimental to living cells and organisms.[1][5] This makes water-soluble DBCO linkers exceptionally well-suited for in vivo applications and the labeling of live cells.[1][4] The DBCO group and the azide (B81097) group are abiotic and do not react with naturally occurring functional groups in biological systems, ensuring high specificity and minimal side reactions.[11]

Favorable Reaction Kinetics and High Efficiency

DBCO is one of the most reactive cycloalkynes for SPAAC, exhibiting fast reaction kinetics.[12] This high reactivity allows for efficient conjugation even at low concentrations of reactants, which is often a requirement when working with precious biological samples.[] The reaction proceeds to completion in a short time at room temperature and under physiological conditions, resulting in high yields of the desired conjugate.[11][13] The resulting triazole linkage is highly stable, ensuring the integrity of the conjugated product over time.[11]

Quantitative Data on DBCO Linker Performance

The following tables summarize key quantitative data to guide the selection and optimization of DBCO linkers for bioconjugation experiments.

| Property | Value | Reference(s) |

| Molar Excess (DBCO-NHS ester to Antibody) | 5-30 fold | [1] |

| Molar Excess (Azide-modified molecule to DBCO-Antibody) | 1.5-4 fold | [1] |

| Reaction Time (SPAAC) | < 5 min to overnight (Dependent on concentration and reactants) | [1] |

| Optimal pH | 7.0 - 9.0 (Aqueous buffer, e.g., PBS) | [1] |

| DBCO Stability (on IgG) | ~3-5% loss of reactivity after 4 weeks at 4°C or -20°C | [1] |

| Table 1: General Reaction Parameters for DBCO-Mediated Bioconjugation. |

| Linker Type | Key Feature | Advantage in Bioconjugation |

| DBCO-PEG-NHS Ester | PEG spacer enhances hydrophilicity. | Improves water solubility, reduces aggregation of conjugates, and provides a spacer arm to minimize steric hindrance.[5][7][14] |

| Sulfo-DBCO-NHS Ester | Sulfonate group provides high water solubility. | Allows for conjugation reactions in entirely aqueous buffers without the need for organic co-solvents, which can be beneficial for sensitive proteins.[6] |

| DBCO-Maleimide | Contains a thiol-reactive maleimide (B117702) group. | Enables the site-specific conjugation of DBCO to cysteine residues in proteins.[12][15] |

| Water-Soluble DBCO-Maleimide (e.g., Sulfo-DBCO-PEG-Maleimide) | Combines a maleimide with a hydrophilic spacer. | Provides a water-soluble option for thiol-specific conjugation, improving handling and reaction efficiency in aqueous media.[16][17] |

| Table 2: Comparison of Common Water-Soluble DBCO Linker Types. |

Experimental Protocols

Protocol 1: Labeling of an Antibody with a Water-Soluble DBCO-NHS Ester

This protocol describes the labeling of a primary amine-containing protein, such as an antibody, with a water-soluble DBCO-NHS ester.

Materials:

-

Antibody in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.[4][11]

-

Water-soluble DBCO-NHS ester (e.g., DBCO-PEG4-NHS Ester).

-

Anhydrous DMSO or DMF.

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 100 mM glycine).[4][18]

-

Desalting column.[18]

Procedure:

-

Reagent Preparation: Prepare a fresh 10 mM stock solution of the water-soluble DBCO-NHS ester in anhydrous DMSO or DMF.[19][20]

-

Antibody Preparation: Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column.[11]

-

Labeling Reaction: Add a 20-30 fold molar excess of the DBCO-NHS ester stock solution to the antibody solution.[4][19] The final concentration of the organic solvent should be kept below 20%.[4][21]

-

Incubation: Incubate the reaction mixture for 60 minutes at room temperature or for 2 hours on ice.[19][20]

-

Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM.[18][20] Incubate for 15 minutes at room temperature.[4][19]

-

Purification: Remove the excess, unreacted DBCO-NHS ester using a desalting column.[18] The DBCO-labeled antibody is now ready for conjugation with an azide-modified molecule.

Protocol 2: Copper-Free Click Chemistry Conjugation

This protocol describes the reaction between the DBCO-activated antibody and an azide-functionalized molecule.

Materials:

-

DBCO-labeled antibody.

-

Azide-functionalized molecule.

-

Reaction buffer (e.g., PBS, pH 7.4).

Procedure:

-

Reaction Setup: Mix the DBCO-labeled antibody with a 2-4 fold molar excess of the azide-functionalized molecule in the reaction buffer.[4][19]

-

Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C.[5][15]

-

Purification: Purify the final conjugate using an appropriate method, such as size-exclusion chromatography, to remove any unreacted molecules.[9]

-

Validation: Validate the final conjugate using SDS-PAGE, which should show a higher molecular weight band for the conjugate compared to the unconjugated antibody.[4][19]

-

Storage: Store the purified conjugate at 4°C or frozen at -20°C or -80°C in a suitable buffer.[11]

Visualizing the Workflow and Advantages

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: General workflow of SPAAC bioconjugation.

Caption: Comparison of linker characteristics.

Caption: Antibody-Drug Conjugate (ADC) synthesis workflow.

References

- 1. benchchem.com [benchchem.com]

- 3. Dibenzocyclooctyne (DBCO) Modification - CD Bioparticles [cd-bioparticles.com]

- 4. docs.aatbio.com [docs.aatbio.com]

- 5. lifetein.com [lifetein.com]

- 6. Sulfo DBCO-PEG3-acid, 2566404-75-7 | BroadPharm [broadpharm.com]

- 7. interchim.fr [interchim.fr]

- 8. purepeg.com [purepeg.com]

- 9. benchchem.com [benchchem.com]

- 10. purepeg.com [purepeg.com]

- 11. benchchem.com [benchchem.com]

- 12. lumiprobe.com [lumiprobe.com]

- 13. DBCO linkers - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 14. benchchem.com [benchchem.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 17. medkoo.com [medkoo.com]

- 18. researchgate.net [researchgate.net]

- 19. help.lumiprobe.com [help.lumiprobe.com]

- 20. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 21. broadpharm.com [broadpharm.com]

An In-depth Technical Guide to NHS Ester Reactions with Primary Amines

This guide provides a comprehensive overview of the N-hydroxysuccinimide (NHS) ester reaction for covalently modifying primary amines. Tailored for researchers, scientists, and drug development professionals, it covers the core reaction mechanism, critical parameters, quantitative data, and detailed experimental protocols for successful bioconjugation.

Introduction to NHS Ester Chemistry

N-hydroxysuccinimide ester chemistry is one of the most common and versatile bioconjugation methods used to covalently link molecules.[1][2] NHS esters are highly reactive compounds that selectively target primary aliphatic amines, such as those on the N-terminus of a protein or the ε-amino group of lysine (B10760008) residues, to form a highly stable amide bond.[3][4][] This reliability and efficiency have made NHS ester chemistry a cornerstone in fields ranging from proteomics and diagnostics to the development of antibody-drug conjugates (ADCs) and novel biomaterials.[4][] Reagents featuring an NHS ester group can be used to attach a wide variety of labels, including fluorophores, quenchers, biotin, or moieties for click chemistry.[6][7]

The Core Reaction Mechanism

The reaction between an NHS ester and a primary amine is a two-step nucleophilic acyl substitution. The unprotonated primary amine acts as a strong nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate, which then resolves by eliminating the N-hydroxysuccinimide leaving group to create a stable amide bond.[1]

// Edges CarboxylicAcid -> ActiveEster [label=" Activation ", color="#EA4335", fontcolor="#202124"]; EDC_NHS -> ActiveEster [style=dashed, color="#EA4335", arrowhead=none]; ActiveEster -> AmideBond [label=" Aminolysis ", color="#34A853", fontcolor="#202124"]; PrimaryAmine -> AmideBond [style=dashed, color="#34A853", arrowhead=none]; ActiveEster -> ReleasedNHS [label=" releases", style=dotted, color="#5F6368", fontcolor="#202124"]; } caption: "General mechanism of NHS ester formation and reaction."

Critical Reaction Parameters

The success and efficiency of the NHS ester reaction are critically dependent on several parameters, most notably pH.

The reaction pH is the most crucial factor, as it dictates the balance between two competing processes: the desired reaction with the amine (aminolysis) and the undesired degradation of the ester (hydrolysis).[3][8]

-

Amine Reactivity : The reactive species is the deprotonated primary amine (-NH₂), which is a potent nucleophile. At pH values below the pKa of the amine (typically ~10.5 for lysine's ε-amino group), the amine is predominantly in its protonated, non-nucleophilic form (-NH₃⁺), which significantly slows the reaction.[3][9] As the pH increases, the concentration of the reactive deprotonated amine rises, favoring the conjugation reaction.[3]

-

NHS Ester Stability (Hydrolysis) : NHS esters are susceptible to hydrolysis, where water molecules attack the ester, rendering it inactive. The rate of hydrolysis increases significantly with rising pH.[3][10][11]

Therefore, an optimal pH must be established to maximize the concentration of reactive amines while minimizing the rate of hydrolysis. For most applications, the optimal reaction pH lies between 7.2 and 8.5 .[10][12] A pH of 8.3 is often recommended as a starting point.[6][7][13]

The stability of the NHS ester is quantified by its half-life in aqueous solution. As shown in the table below, the half-life decreases dramatically as the pH becomes more alkaline, underscoring the need for timely execution of the reaction.

| pH | Temperature | Half-life of NHS Ester |

| 7.0 | 0°C | 4 - 5 hours |

| 8.0 | 4°C | ~1 hour |

| 8.5 | Room Temp. | 30 - 60 minutes |

| 8.6 | 4°C | 10 minutes |

| 9.0 | Room Temp. | < 10 minutes |

| Data compiled from multiple sources.[8][10][11][14][15] |

-

Buffer Choice : Use a non-amine-containing buffer such as phosphate-buffered saline (PBS), sodium bicarbonate, or borate (B1201080) buffer within the optimal pH range of 7.2-8.5.[10][16] Buffers containing primary amines, like Tris, are generally not recommended as they will compete with the target molecule for reaction with the NHS ester.[13][16]

-

Solvents : Many NHS ester reagents are not readily soluble in aqueous buffers.[13] A common practice is to first dissolve the reagent in a dry, water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before adding it to the aqueous reaction mixture.[6][13][17] Ensure the DMF is of high quality and amine-free (no "fishy" odor), as amine contaminants will consume the reagent.[6]

Detailed Experimental Protocol: Protein Labeling

This section provides a generalized protocol for labeling a protein with an amine-reactive NHS ester reagent.

-

Protein of interest (1-10 mg/mL)

-

Amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3, or PBS, pH 7.4)

-

NHS ester reagent (e.g., fluorescent dye, biotin-NHS)

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification column (e.g., desalting column like Sephadex G-25)

-

Prepare Protein Solution : Ensure the protein sample is in an appropriate amine-free buffer at an optimal concentration (typically 1-10 mg/mL).[6][17] If the protein is in a buffer containing amines (like Tris), it must be exchanged into the reaction buffer via dialysis or buffer exchange column.

-

Calculate Reagent Amount : The amount of NHS ester required depends on the desired degree of labeling (DOL). A molar excess of 5- to 20-fold of the NHS ester over the protein is a common starting point.[16]

-

Example Calculation: For 1 mg of a 150 kDa antibody (Ab), you have (1 mg) / (150,000 mg/mmol) = 6.67 nmol of Ab. For a 10-fold molar excess, you would need 66.7 nmol of the NHS ester reagent.

-

-

Dissolve NHS Ester : Immediately before use, dissolve the calculated amount of NHS ester in a small volume of anhydrous DMSO or DMF.[16] Do not prepare aqueous stock solutions for storage as the ester will hydrolyze.[16]

-

Perform the Reaction : Add the dissolved NHS ester solution to the protein solution while gently stirring. The final concentration of the organic solvent should ideally not exceed 10% of the total reaction volume.[16] Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice, protected from light if using a fluorescent dye.[16][18]

-

Quench the Reaction : Stop the reaction by adding a quenching buffer containing primary amines, such as Tris or glycine, to a final concentration of ~50 mM.[10] This will consume any unreacted NHS ester. Incubate for an additional 15-30 minutes.

-

Purify the Conjugate : Separate the labeled protein from unreacted reagent, the NHS byproduct, and quenching buffer components. Gel filtration/desalting columns are the most common method for this purification step.[13][17][19]

-

Characterize the Conjugate : Determine the concentration of the purified protein and the degree of labeling (DOL). The DOL can often be calculated using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the protein) and at the absorbance maximum of the attached label.[18]

Troubleshooting and Side Reactions

-

Low Labeling Efficiency : This can be caused by suboptimal pH, hydrolyzed NHS ester reagent, or the presence of competing nucleophiles (e.g., Tris, azide) in the buffer.[1][10] Ensure the reagent is fresh and dissolved immediately before use in a high-quality, dry solvent.

-

Side Reactions : While highly selective for primary amines, NHS esters can exhibit minor reactivity towards other nucleophilic residues like tyrosine, serine, and threonine, particularly under certain pH conditions or at high reagent concentrations.[20] However, the resulting esters are generally less stable than the amide bond formed with amines.[1]

-

Protein Precipitation : High concentrations of organic solvent or excessive labeling can sometimes lead to protein aggregation or precipitation. Keep the final DMSO/DMF concentration below 10% and consider optimizing the molar excess of the labeling reagent.

References

- 1. glenresearch.com [glenresearch.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. interchim.fr [interchim.fr]

- 8. benchchem.com [benchchem.com]

- 9. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]

- 10. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 11. help.lumiprobe.com [help.lumiprobe.com]

- 12. benchchem.com [benchchem.com]

- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 14. tools.thermofisher.com [tools.thermofisher.com]

- 15. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]

- 16. broadpharm.com [broadpharm.com]

- 17. glenresearch.com [glenresearch.com]

- 18. biotium.com [biotium.com]

- 19. NHS ester protocol for labeling proteins [abberior.rocks]

- 20. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of the PEG3 Spacer in Advanced Bioconjugation Strategies

An In-depth Technical Guide for Researchers and Drug Development Professionals

In the landscape of modern drug development and molecular biology, bioconjugation stands as a cornerstone technology, enabling the precise linkage of molecules to create novel therapeutic and diagnostic agents. Central to this discipline is the use of chemical linkers, which bridge biomolecules with other entities such as drugs, imaging agents, or peptides. Among the most versatile and widely adopted linkers are those based on polyethylene (B3416737) glycol (PEG). This guide provides a detailed exploration of the function and application of the short, discrete PEG3 spacer, a workhorse in the design of sophisticated bioconjugates like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Core Functions and Physicochemical Properties of PEG Spacers

Polyethylene glycol linkers are prized for their unique combination of properties that enhance the performance of bioconjugates.[1][2] These linkers consist of repeating ethylene (B1197577) glycol units, and a "PEG3" spacer specifically refers to a discrete chain with exactly three such units.[3] This defined length allows for precise control over the physicochemical properties of the final conjugate.[4][5]

The primary functions imparted by PEG spacers, including PEG3, are:

-

Enhanced Solubility: The hydrophilic nature of the PEG chain significantly improves the aqueous solubility of hydrophobic molecules, a common challenge with many potent cytotoxic drugs used in ADCs.[1][3][4][5] This increased solubility can prevent aggregation and improve the handling and formulation of the bioconjugate.[4][5][6]

-

Improved Stability: PEGylation, the process of attaching PEG chains, can shield the attached biomolecule from enzymatic degradation, leading to enhanced stability.[1][7] This protective "cloud" can also improve stability across a range of pH and temperatures.[7]

-

Reduced Immunogenicity: PEG chains are known to be non-toxic and can reduce the immunogenic response to the conjugated molecule, prolonging its circulation time in the body.[1][4][5]

-

Flexible Spacing and Steric Hindrance Reduction: The PEG3 spacer provides a flexible, hydrophilic arm that separates the conjugated molecules.[5][8] This spacing is critical for ensuring that the biological activity of each component is retained, for instance, by allowing an antibody to bind to its target receptor without steric hindrance from the attached drug payload.[5]

-

Pharmacokinetic Modulation: The inclusion of PEG linkers can positively impact the pharmacokinetics (PK) of a bioconjugate by improving biodistribution and reducing clearance rates.[1][9][10] Even a short PEG3 spacer can influence the metabolism and excretion pathways of a bioconjugate, potentially leading to faster clearance of metabolites and improved imaging contrast in diagnostic applications.[11]

These properties make PEG3 an invaluable building block in the design of complex, multi-component therapeutic and diagnostic agents.

Key Applications in Drug Development

The unique advantages of the PEG3 spacer have led to its widespread use in several cutting-edge areas of biopharmaceutical research.

2.1. Antibody-Drug Conjugates (ADCs)

In ADCs, a highly potent cytotoxic drug is linked to a monoclonal antibody that targets a specific antigen on cancer cells.[9] The linker is a critical component that ensures the ADC remains stable in circulation and releases the payload only after reaching the target cell.[12] PEG3 spacers are frequently incorporated into ADC linker designs to enhance the solubility and stability of the overall construct.[3][9][13][14] For example, the ADC candidate SYD985 utilizes a linker-payload that incorporates a short PEG spacer to improve its physicochemical properties.[13]

2.2. Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that harness the cell's own protein disposal machinery to selectively degrade target proteins.[15] They consist of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker.[15][16] The PEG3 spacer is an ideal linker for PROTACs as it provides the necessary flexibility and length to allow the target protein and the E3 ligase to come into optimal proximity for ubiquitination and subsequent degradation.[16][17][18] Many PROTAC linkers are PEG-based to improve properties like solubility and cell permeability.[17][18]

Quantitative Data on PEG3 Functionality

The selection of a linker is a critical design choice, and quantitative data guides this process. While specific comparative data for PEG3 against other linkers is highly context-dependent, representative data from literature highlights key parameters.

Table 1: Physicochemical Properties of a Representative PEG3 Linker

| Property | Value | Source |

| Linker Example | Hydroxy-PEG3-methylamine | [3] |

| CAS Number | 90430-59-4 | [3] |

| Molecular Weight | 207.27 g/mol | [19] |

| Structure | HO-(CH₂)₂-O-(CH₂)₂-O-(CH₂)₂-NHCH₃ | This structure provides a primary hydroxyl (-OH) group and a secondary methylamine (B109427) (-NHCH₃) group, making it a heterobifunctional linker suitable for stepwise conjugation.[3] |

Table 2: Impact of PEG Spacer Length on Binding Affinity and Pharmacokinetics

A study evaluating bombesin (B8815690) antagonist analogs for tumor imaging provides insight into how PEG spacer length can be optimized. While this study compared PEG2, PEG3, PEG4, and PEG6, it demonstrates the subtle but important effects of linker length.

| Conjugate | IC50 (nM) for GRPR Binding | Key In Vivo Finding | Source |

| 68Ga-NOTA-PEG2 -RM26 | 3.1 ± 0.2 | Similar biodistribution to other lengths. | [20] |

| 68Ga-NOTA-PEG3 -RM26 | 3.9 ± 0.3 | Showed the lowest liver uptake among the tested conjugates. | [20] |

| 68Ga-NOTA-PEG4 -RM26 | 5.4 ± 0.4 | Minor influence on biodistribution compared to other short PEG spacers. | [20] |

| 68Ga-NOTA-PEG6 -RM26 | 5.8 ± 0.3 | Demonstrates that increasing PEG length can slightly decrease binding affinity. | [20] |

This data suggests that while minor variations in short PEG spacer length may not drastically alter overall biodistribution, a PEG3 spacer can offer an optimal balance for properties like reducing non-specific liver uptake.[20]

Experimental Protocols for PEG3 Bioconjugation

The successful implementation of PEG3 linkers in bioconjugation relies on robust and well-defined experimental protocols. Below are methodologies for common steps in the conjugation process using heterobifunctional PEG linkers.

Protocol 1: Boc Deprotection of an Amine-Terminated PEG3 Linker

This protocol describes the removal of a tert-butyloxycarbonyl (Boc) protecting group from a PEG3 linker, such as NH₂-bis(PEG3-Boc), to expose a primary amine for subsequent conjugation.[8][16]

-

Materials:

-

Boc-protected PEG3 linker (e.g., NH-bis(PEG3-Boc))

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Rotary evaporator

-

-

Procedure:

-

Dissolve the Boc-protected PEG3 linker in anhydrous DCM (e.g., 10 mg/mL).

-

Add an equal volume of TFA to the solution.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[8][16]

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

-

Co-evaporate the residue with DCM (3 times) to ensure complete removal of TFA.[16]

-

The resulting deprotected linker (as a TFA salt) can be used directly or after neutralization for the next conjugation step.

-

Protocol 2: Conjugation of a Carboxyl-Containing Molecule to an Amine-PEG3-Biomolecule via NHS Ester Chemistry

This protocol outlines the conjugation of a molecule with a carboxylic acid to a biomolecule (e.g., peptide) that has been modified with an amine-terminated PEG3 linker. The process involves activating the carboxylic acid with EDC and NHS.

-

Materials:

-

Peptide or protein with a free carboxylic acid group

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Amine-PEG3-modified biomolecule

-

Activation Buffer (e.g., 0.1 M MES, pH 5.5-6.0)

-

Conjugation Buffer (e.g., 1X PBS, pH 7.2-7.5)

-

Quenching Solution (e.g., 1 M Tris-HCl, pH 8.5 or hydroxylamine)

-

-

Procedure:

-

Activation: Dissolve the carboxyl-containing peptide in Activation Buffer to a final concentration of 1-5 mg/mL.[19]

-

Add EDC and NHS to the peptide solution. A common starting molar ratio is Peptide:EDC:NHS of 1:2:5.[19]

-

Allow the activation reaction to proceed for 15-30 minutes at room temperature.

-

Conjugation: In a separate tube, dissolve the Amine-PEG3-modified biomolecule in Conjugation Buffer.

-

Add the activated peptide solution to the Amine-PEG3-biomolecule solution. A molar excess of the activated peptide may be used to ensure complete conjugation of the biomolecule.

-

Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[19]

-

Quenching: Add Quenching Solution to a final concentration of 10-50 mM to stop the reaction by hydrolyzing any unreacted NHS esters. Incubate for 15-30 minutes.[19]

-

Protocol 3: Purification and Characterization of the PEG3-Conjugate

Following the conjugation reaction, it is crucial to purify the desired product and confirm its identity.

-

Purification Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

-

Column: C18 stationary phase.

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% Acetonitrile with 0.1% TFA.

-

Procedure:

-

Acidify the quenched reaction mixture to ~pH 2-3 with TFA and inject it onto the column.

-

Elute the products using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30-60 minutes). The more hydrophobic, PEGylated conjugate will typically elute later than the unreacted starting materials.[19]

-

Collect fractions and analyze them to identify those containing the pure conjugate.

-

Pool the pure fractions and lyophilize to obtain the final product as a powder.[19]

-

-

-

Characterization Methods:

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product. A successful conjugation will show a new peak with a distinct retention time.[19]

-

Mass Spectrometry (MS): The definitive method to confirm successful conjugation. An increase in the molecular weight corresponding to the mass of the attached molecule and the PEG3 linker should be observed.[19]

-

Conclusion

The PEG3 spacer, though short, is a powerful and versatile tool in the field of bioconjugation. Its ability to confer hydrophilicity, enhance stability, and provide precise, flexible spacing makes it an essential component in the rational design of advanced therapeutics and diagnostics. From improving the drug-to-antibody ratio and pharmacokinetic profile of ADCs to enabling the formation of the ternary complex in PROTACs, the PEG3 linker addresses many of the fundamental challenges in drug development. A thorough understanding of its properties and the experimental protocols for its use is critical for any researcher aiming to create the next generation of targeted and effective bioconjugates.

References

- 1. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 2. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]

- 3. benchchem.com [benchchem.com]

- 4. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - FR [thermofisher.com]

- 5. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - UK [thermofisher.com]

- 6. youtube.com [youtube.com]

- 7. lifetein.com [lifetein.com]

- 8. benchchem.com [benchchem.com]

- 9. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Role of polyethylene glycol (PEG) linkers: trends in antibody conjugation and their pharmacokinetics -Journal of Radiopharmaceuticals and Molecular Probes | Korea Science [koreascience.kr]

- 11. The Influence of a Polyethylene Glycol Linker on the Metabolism and Pharmacokinetics of a 89Zr-Radiolabeled Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. openpr.com [openpr.com]

- 13. books.rsc.org [books.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. Cbz-NH-PEG3-C2-acid | Benchchem [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. medchemexpress.com [medchemexpress.com]

- 19. benchchem.com [benchchem.com]

- 20. scispace.com [scispace.com]

Key features of bioorthogonal chemistry with DBCO reagents

An In-Depth Technical Guide to Bioorthogonal Chemistry with DBCO Reagents

Introduction to DBCO in Bioorthogonal Chemistry

Bioorthogonal chemistry encompasses a set of chemical reactions that can proceed within living systems without interfering with native biochemical processes.[1][2] Among the most powerful tools in this field is the dibenzocyclooctyne (DBCO) reagent, which is central to the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[3][] This reaction, a copper-free variant of "click chemistry," leverages the high ring strain of the DBCO molecule to react spontaneously and specifically with azide-functionalized molecules.[5][6]

The reaction's biocompatibility, high efficiency, and bioorthogonality make it an invaluable technique in drug discovery, diagnostics, bioconjugation, and various life science applications.[3][5][7] DBCO reagents enable the precise covalent ligation of molecules in complex biological environments, facilitating applications from live-cell imaging to the development of sophisticated therapeutics like antibody-drug conjugates (ADCs).[3][8]

Core Features and Advantages of DBCO-Mediated Chemistry

DBCO-based bioorthogonal chemistry offers a unique combination of reactivity, specificity, and stability, making it a preferred method for bioconjugation.

-

Biocompatibility and Bioorthogonality : The most significant advantage of the DBCO-azide reaction is its ability to proceed without a cytotoxic copper(I) catalyst, which is required for the conventional Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[3][9] This copper-free nature makes DBCO reagents exceptionally well-suited for applications in living cells and whole organisms.[3][5] The DBCO and azide (B81097) groups are abiotic and do not react with naturally occurring functional groups, ensuring high specificity and minimizing side reactions.[][5]

-

Fast Reaction Kinetics : The intrinsic molecular strain within the DBCO ring significantly enhances its reactivity with azides, leading to fast and efficient cycloaddition under physiological conditions.[] This strain-promoted reaction often proceeds to completion in under two hours at room temperature, even at low reactant concentrations, resulting in high yields of the desired conjugate.[3][5]

-

High Efficiency and Yield : The SPAAC reaction between DBCO and an azide is highly efficient, often achieving yields greater than 90%.[3][5] This efficiency is crucial for applications requiring precise control over stoichiometry, such as in the development of ADCs where the drug-to-antibody ratio (DAR) is a key determinant of efficacy.[3]

-

Stability of Reagents and Conjugates : Both the DBCO and azide functional groups exhibit long-term stability on biomolecules prior to conjugation.[3][9] The resulting triazole linkage formed after the reaction is highly stable, ensuring the integrity of the final conjugated product.[5]

Quantitative Data for DBCO Click Chemistry Reactions

The efficiency of DBCO-mediated SPAAC reactions can be influenced by factors such as the specific structures of the DBCO and azide reagents, solvent conditions, and temperature.[5] The following table summarizes key quantitative data to guide experimental design and optimization.

| Parameter | Value | Conditions | Source(s) |

| **Second-Order Rate Constant (k₂) ** | 0.24 M⁻¹s⁻¹ | DBCO with Benzyl Azide in CH₃CN:H₂O (3:1) | [5] |

| 0.34 M⁻¹s⁻¹ | DBCO-PEG with Azide-Peptide in HBS buffer (pH 7.4) at 25°C | [10] | |

| ~1.0 M⁻¹s⁻¹ | General range for DBCO derivatives with azide groups | [11][12] | |

| Reaction Time | 2 - 12 hours | Typical for various conjugations at room temperature or 4°C | [5] |

| Overnight (10-12 hours) | For antibody-oligonucleotide conjugation at 4°C | [5][9] | |

| Molar Excess of DBCO Reagent | 6-fold to 20-fold | For antibody activation with DBCO-NHS ester | [5][13] |

| Molar Excess of Azide Reagent | 2 to 4-fold | For reaction with DBCO-functionalized antibody | [5] |

| Reaction Yield | >90% | General observation for DBCO-Cy5.5 in DPBS buffer for 2 hours | [5] |

| UV-Vis Absorbance Max (λmax) | ~310 nm | Useful for reaction monitoring and determining Degree of Labeling (DOL) | [5][9][14] |